![molecular formula C21H18N2O3 B5835842 N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B5835842.png)
N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, also known as DADIB, is a small molecule compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DADIB is a synthetic compound that belongs to the class of isoindolinones, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide involves the inhibition of the NF-κB pathway. The NF-κB pathway is a signaling pathway that plays a crucial role in the regulation of various cellular processes, including inflammation, immune response, and cell survival. N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide inhibits the activation of NF-κB by preventing the translocation of NF-κB from the cytoplasm to the nucleus, thereby blocking the expression of NF-κB target genes.
Biochemical and Physiological Effects:
Apart from its potential anticancer activity, N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has also been shown to have various other biochemical and physiological effects. Studies have shown that N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages. N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has also been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activation of microglia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide in lab experiments is its specificity towards the NF-κB pathway. N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to selectively inhibit the NF-κB pathway without affecting other signaling pathways. However, one of the limitations of using N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is its low solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide. One of the significant directions is to explore its potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential synergistic effects of N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide with other anticancer drugs. Additionally, the development of more efficient synthesis methods for N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide could make it more accessible for scientific research.
Conclusion:
In conclusion, N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its specificity towards the NF-κB pathway makes it an attractive candidate for the development of new drugs for various diseases, including cancer. Although there are some limitations to its use in lab experiments, the future directions for the research on N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide are promising, and further studies are needed to fully explore its potential applications.
Synthesemethoden
The synthesis of N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-aminobenzamide with phthalic anhydride in the presence of acetic anhydride to form 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide. The second step involves the reaction of the above compound with allyl bromide in the presence of potassium carbonate to form N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide. The overall yield of N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide synthesis is around 30%.
Wissenschaftliche Forschungsanwendungen
N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is in the field of cancer research. Studies have shown that N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide can inhibit the growth of cancer cells by inducing apoptosis. N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to be effective against various types of cancer, including breast cancer, prostate cancer, and colon cancer.
Eigenschaften
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N,N-bis(prop-2-enyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-3-13-22(14-4-2)19(24)15-9-11-16(12-10-15)23-20(25)17-7-5-6-8-18(17)21(23)26/h3-12H,1-2,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTRHPAZWXAZKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.